molecular formula C15H24O2 B14309351 4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one CAS No. 112893-51-3

4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one

Cat. No.: B14309351
CAS No.: 112893-51-3
M. Wt: 236.35 g/mol
InChI Key: LZOWBKDOUCXJTL-UHFFFAOYSA-N
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Description

4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one is an organic compound with a complex structure It features a cyclohexene ring substituted with an ethenyloxy group and a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of a cyclohexene derivative with an ethenyloxy group, followed by the introduction of the butan-2-one moiety through a series of organic reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Methoxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one
  • 4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]pentan-2-one

Uniqueness

4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one is unique due to its specific substitution pattern and the presence of both an ethenyloxy group and a butan-2-one moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

112893-51-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-(3-ethenoxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-one

InChI

InChI=1S/C15H24O2/c1-6-17-14-9-10-15(4,5)13(12(14)3)8-7-11(2)16/h6,14H,1,7-10H2,2-5H3

InChI Key

LZOWBKDOUCXJTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1OC=C)(C)C)CCC(=O)C

Origin of Product

United States

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